N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a tert-butylphenyl group, and an adamantanecarboxamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of 4-tert-butylphenylhydrazine with carbon disulfide to form the corresponding thiadiazole intermediate. This intermediate is then reacted with 1-adamantanecarboxylic acid chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Known for its use in organic synthesis and materials science.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Used in the fabrication of polymer light-emitting diodes and other electronic devices.
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide stands out due to its unique combination of a thiadiazole ring and an adamantanecarboxamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H29N3OS |
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Molecular Weight |
395.6g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29N3OS/c1-22(2,3)18-6-4-17(5-7-18)19-25-26-21(28-19)24-20(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h4-7,14-16H,8-13H2,1-3H3,(H,24,26,27) |
InChI Key |
CIJOBWXGJZYVMX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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